3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl sulfurofluoridate
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Overview
Description
3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl sulfurofluoridate: is an organic compound characterized by the presence of a pyrimidine ring fused to a phenyl group, with a sulfurofluoridate functional group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl sulfurofluoridate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated pyrimidine in the presence of a palladium catalyst.
Introduction of the Sulfurofluoridate Group: The final step involves the reaction of the phenylpyrimidine intermediate with sulfur tetrafluoride (SF4) under controlled conditions to introduce the sulfurofluoridate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting the 6-oxo group to a hydroxyl group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the pyrimidine ring.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl sulfurofluoridate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl sulfurofluoridate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfurofluoridate group can form strong interactions with nucleophilic sites, potentially inhibiting enzyme activity or modulating receptor function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl sulfonate: Similar structure but with a sulfonate group instead of a sulfurofluoridate group.
3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl sulfate: Contains a sulfate group, leading to different chemical properties and reactivity.
3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl sulfonamide: Features a sulfonamide group, which can alter its biological activity.
Uniqueness
- The presence of the sulfurofluoridate group in 3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl sulfurofluoridate imparts unique reactivity and potential for forming strong interactions with biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
2411238-88-3 |
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Molecular Formula |
C10H7FN2O4S |
Molecular Weight |
270.2 |
Purity |
95 |
Origin of Product |
United States |
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